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Compound of Interest

Compound Name: BMS-986034

Cat. No.: B15603655

A Case Study of BMS-986094

Disclaimer: Publicly available information on BMS-986034 is limited and inconsistent. To
provide a comprehensive technical guide on interpreting negative clinical trial results, this
document uses the discontinued Bristol Myers Squibb compound BMS-986094 as a case
study. The principles and troubleshooting methodologies discussed are broadly applicable to
drug development professionals encountering unexpected adverse outcomes in their research.

Technical Support Center: BMS-986094 Case Study

This guide provides a series of frequently asked questions (FAQs) and troubleshooting advice
for researchers and scientists interpreting unexpected, severe adverse events in clinical
studies, using the discontinuation of the Hepatitis C drug BMS-986094 as a framework.

Frequently Asked Questions (FAQS)

Q1: What was BMS-986094 and what was its intended mechanism of action?

BMS-986094 (formerly INX-189) was an investigational oral nucleotide polymerase inhibitor
targeting the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a
guanosine nucleotide analogue, its primary mechanism was to act as a chain terminator during
viral RNA replication, thus inhibiting the proliferation of the virus.[1][2]

Q2: Why was the clinical development of BMS-986094 discontinued?
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The development of BMS-986094 was halted during a Phase Il clinical trial (NCT01425970)
due to severe and unexpected safety concerns.[1][3] Specifically, the trial was suspended and
ultimately terminated after a patient experienced heart failure and subsequently died.[1][3]
Further investigation revealed a pattern of serious heart and kidney toxicity among other trial
participants.[1]

Q3: What were the specific adverse events observed in the BMS-986094 trial?

The primary adverse events were severe cardiotoxicity and nephrotoxicity.[1] This manifested
as heart failure in one patient, leading to death, and hospitalizations for nine other participants
due to cardiac and renal issues.[1][3] In vitro studies using human induced pluripotent stem
cell-derived cardiomyocytes (hiPSC-CMs) later suggested that BMS-986094 impairs cardiac
contractility by disrupting calcium transients.[2][4]

Q4: At what stage of clinical development did these negative results appear?

These severe adverse events emerged during a Phase Il clinical trial.[1] This is a critical stage
where a drug's safety and efficacy are evaluated in a larger group of patients. The emergence
of such severe toxicity at this phase is a significant negative outcome, often leading to the
termination of the drug's development.

Troubleshooting Guide for Unexpected Toxicity

This section provides a structured approach for researchers who encounter unexpected toxicity
in their own pre-clinical or clinical experiments.

Initial Assessment and Immediate Actions

If unexpected and severe adverse events are observed, the following immediate steps are
crucial:

o Halt Dosing: As was done in the BMS-986094 trial, the immediate cessation of the
investigational drug is the primary step to ensure patient or subject safety.[1]

o Report to Regulatory Authorities: Any serious and unexpected adverse events must be
reported to the relevant regulatory bodies (e.g., FDA, EMA) and the Institutional Review
Board (IRB).[1]
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» Comprehensive Patient Monitoring: Affected participants require intensive monitoring of the
involved organ systems. For cardiorenal toxicity, this would include continuous ECG,
frequent measurement of cardiac enzymes, renal function panels, and imaging studies (e.g.,

echocardiograms).

Data Presentation: Interpreting Toxicity Signals

Clear and structured data presentation is key to understanding the scope of the toxicity. While
specific quantitative data from the BMS-986094 trial are not publicly available, the following
table illustrates how researchers can organize data on key biomarkers for cardiorenal toxicity.
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Biomarker
Category

Biomarker

Typical Indication
of Toxicity

Relevance to BMS-
986094 Case

Cardiac Injury

High-Sensitivity
Troponin I/T

Elevation indicates

myocardial injury.

Would have been a
primary marker for

cardiac damage.

NT-proBNP

Elevation suggests
heart failure and

ventricular strain.

Directly relevant to the
reported cases of

heart failure.

Ejection Fraction (via

Echocardiogram)

A significant decrease
indicates impaired

cardiac contractility.

A key indicator of the
functional impact on

the heart.

Renal Function

Serum Creatinine
(SCn)

Increase indicates
worsening glomerular

filtration.

A standard marker for

acute kidney injury.

Blood Urea Nitrogen
(BUN)

Elevation can indicate
decreased renal

function.

Often used in

conjunction with SCr.

Novel Kidney Injury

Urine KIM-1 (Kidney

Increased levels

suggest tubular injury.

Provides a more

sensitive and earlier

Biomarkers Injury Molecule-1) 5176] signal of kidney
damage than SCr.[5]
Urine NGAL o Can detect
) Elevation is an early o
(Neutrophil nephrotoxicity days

Gelatinase-Associated

Lipocalin)

indicator of acute

kidney injury.[5][6]

before changes in

serum creatinine.[5]

Experimental Protocols: Deconstructing the Failure

The terminated Phase Il trial for BMS-986094 (NCT01425970) was a multi-center, randomized
study.[3] Part A was a double-blind, placebo-controlled evaluation of INX-08189 (BMS-986094)
in combination with Peginterferon alfa-2a and Ribavirin.[3] Part B was an open-label study of
INX-08189 with Daclatasvir and/or Ribavirin.[3] The study enrolled treatment-naive patients
with chronic HCV genotype 2 or 3 infection.[3]
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For researchers designing similar studies, key considerations to mitigate risks include:

o Staggered Dosing in Early Cohorts: Initiating dosing in a small number of subjects and
carefully monitoring for adverse events before escalating the dose or expanding the cohort.

 Intensive Safety Monitoring: For compounds with a novel mechanism or a chemical class
with known toxicities, more frequent and comprehensive safety monitoring (e.g., daily ECGs,
frequent lab work) in the initial stages is warranted.

» Pre-defined Stopping Rules: Establishing clear, pre-defined criteria for halting a trial based
on the incidence or severity of adverse events.

Visualizing the Pathway to Discontinuation
Signaling Pathway: Mechanism of Action of BMS-986094
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Caption: Mechanism of action for BMS-986094 as an NS5B polymerase inhibitor.

Experimental Workflow: Clinical Trial Discontinuation
Logic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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